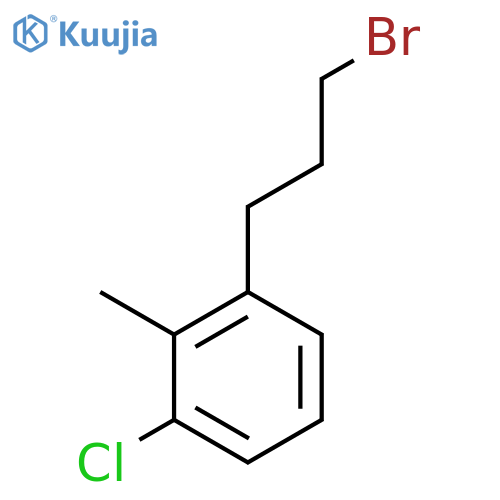Cas no 1093172-99-6 (1-(3-Bromopropyl)-3-chloro-2-methylbenzene)

1-(3-Bromopropyl)-3-chloro-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromopropyl)-3-chloro-2-methylbenzene
- 2-(3-Bromopropyl)-6-chlorotoluene
- 1-(3-Bromopropyl)-3-chloro-2-methylbenzene
-
- インチ: 1S/C10H12BrCl/c1-8-9(5-3-7-11)4-2-6-10(8)12/h2,4,6H,3,5,7H2,1H3
- InChIKey: KJIQXKILEPTMEH-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=CC=C(C=1C)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
1-(3-Bromopropyl)-3-chloro-2-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010375-250mg |
2-(3-Bromopropyl)-6-chlorotoluene |
1093172-99-6 | 97% | 250mg |
$489.60 | 2023-09-04 | |
| Alichem | A010010375-500mg |
2-(3-Bromopropyl)-6-chlorotoluene |
1093172-99-6 | 97% | 500mg |
$831.30 | 2023-09-04 | |
| Alichem | A010010375-1g |
2-(3-Bromopropyl)-6-chlorotoluene |
1093172-99-6 | 97% | 1g |
$1519.80 | 2023-09-04 |
1-(3-Bromopropyl)-3-chloro-2-methylbenzene 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
1-(3-Bromopropyl)-3-chloro-2-methylbenzeneに関する追加情報
Chemical Profile of 1-(3-Bromopropyl)-3-chloro-2-methylbenzene (CAS No. 1093172-99-6)
1-(3-Bromopropyl)-3-chloro-2-methylbenzene, identified by the CAS number 1093172-99-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic hydrocarbon derivative features a unique structural configuration that makes it a valuable intermediate in the development of various chemical applications. The presence of both bromine and chlorine substituents on the benzene ring, coupled with a propyl side chain, endows this molecule with distinct reactivity patterns that are exploited in synthetic chemistry.
The molecular structure of 1-(3-Bromopropyl)-3-chloro-2-methylbenzene consists of a benzene core substituted at the 1, 3, and 2 positions with bromine, chlorine, and methyl groups, respectively. The propyl chain attached to the 1-position introduces additional functionalization possibilities, making it a versatile building block for more complex molecules. This structural motif is particularly interesting for researchers exploring novel synthetic pathways and drug discovery strategies.
In recent years, the compound has garnered attention in the pharmaceutical industry due to its potential role as a precursor in the synthesis of biologically active agents. The bromine and chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. This property is leveraged in multi-step syntheses aimed at producing novel therapeutic compounds.
One of the most compelling applications of 1-(3-Bromopropyl)-3-chloro-2-methylbenzene is in the development of pharmaceutical intermediates. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the bromine and chlorine positions have led to compounds with improved solubility and bioavailability, which are critical factors in drug formulation. Additionally, the propyl side chain offers opportunities for further derivatization, enabling the creation of molecules with targeted biological activities.
The compound's reactivity also makes it a valuable tool in materials science. Specifically, its ability to undergo cross-coupling reactions has been explored in the synthesis of advanced polymers and liquid crystals. These materials find applications in electronic devices, optical displays, and other high-tech industries. The versatility of 1-(3-Bromopropyl)-3-chloro-2-methylbenzene as a synthetic intermediate underscores its importance in both academic research and industrial applications.
Recent studies have highlighted the compound's role in medicinal chemistry. Researchers have demonstrated its utility in generating libraries of heterocyclic compounds, which are known for their diverse biological activities. By incorporating 1-(3-Bromopropyl)-3-chloro-2-methylbenzene into synthetic protocols, scientists have been able to produce novel scaffolds with potential therapeutic value. These efforts align with ongoing trends in drug discovery, where innovative molecular architectures are sought to address unmet medical needs.
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-methylbenzene itself is an intriguing process that showcases modern organic chemistry techniques. The reaction sequence typically involves bromination and chlorination steps followed by alkylation to introduce the propyl group. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, making large-scale production feasible. Such methodologies are essential for ensuring an adequate supply of key intermediates for pharmaceutical manufacturing.
The safety profile of 1-(3-Bromopropyl)-3-chloro-2-methylbenzene is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling procedures must be followed to mitigate any potential risks associated with organic solvents and reagents used during synthesis. Industrial-scale operations require adherence to stringent quality control measures to ensure product purity and consistency.
In conclusion, 1-(3-Bromopropyl)-3-chloro-2-methylbenzene (CAS No. 1093172-99-6) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals and advanced materials. As research continues to uncover new applications for this molecule, its significance is expected to grow further, reinforcing its position as a cornerstone of modern chemical innovation.
1093172-99-6 (1-(3-Bromopropyl)-3-chloro-2-methylbenzene) 関連製品
- 1171496-95-9(1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide)
- 1807032-59-2(Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethyl)benzoate)
- 1339188-29-2(2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide)
- 1807229-67-9(4-Chloromethyl-2-cyano-5-(trifluoromethylthio)benzoic acid)
- 2097932-10-8(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide)
- 2060000-04-4(2-(3,5-dimethylcyclohexyl)aniline)
- 2138013-14-4(1-(azetidin-3-yl)-N-(2-methylmorpholin-3-yl)methyl-1H-pyrazol-5-amine)
- 1807062-15-2(5-Fluoro-3-methyl-2-nitrophenol)
- 1806190-92-0(3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 13417-01-1(1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-)




